N'-[(E)-(3-bromophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide
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Overview
Description
N’-(3-BR-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a benzylidene group, a heptyl chain, and a hydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-BR-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE typically involves the condensation of 3-bromo-benzaldehyde with 1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-(3-BR-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl group to a hydroxyl group.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted quinoline derivatives with different functional groups.
Scientific Research Applications
N’-(3-BR-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(3-BR-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydrazide moiety can form covalent bonds with proteins, inhibiting their function. These interactions contribute to the compound’s potential biological activities, such as antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N’-(3-BR-BENZYLIDENE)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE: Similar structure with a pentyl chain instead of a heptyl chain.
N’-(3-BR-BENZYLIDENE)-2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETOHYDRAZIDE: Contains a triazole ring instead of a quinoline core.
N’-(3-CL-BENZYLIDENE)-2-((1-(2-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Features a benzimidazole ring and chlorine substituents.
Uniqueness
N’-(3-BR-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE is unique due to its specific combination of functional groups and the presence of a heptyl chain. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H26BrN3O3 |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-1-heptyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H26BrN3O3/c1-2-3-4-5-8-14-28-20-13-7-6-12-19(20)22(29)21(24(28)31)23(30)27-26-16-17-10-9-11-18(25)15-17/h6-7,9-13,15-16,29H,2-5,8,14H2,1H3,(H,27,30)/b26-16+ |
InChI Key |
QZUKMNADRCFZRQ-WGOQTCKBSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=CC=C3)Br)O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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